Pentachlorobenzenethiol zinc salt

Description

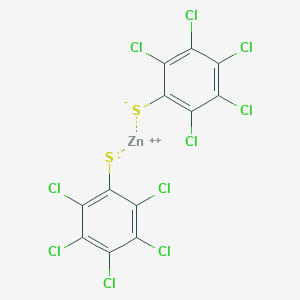

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2,3,4,5,6-pentachlorobenzenethiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6HCl5S.Zn/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSIBMFFLJKTPT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[S-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[S-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890494 | |

| Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-97-5 | |

| Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(pentachlorothiophenolate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways

Established Synthetic Routes for Pentachlorobenzenethiol Zinc Salt

The traditional synthesis of this compound primarily relies on two main strategies: the direct reaction of a zinc source with the thiol ligand and the functionalization of a ligand precursor prior to metal complexation.

The most straightforward method for preparing this compound is through the direct reaction of a suitable zinc compound with pentachlorobenzenethiol (also known as pentachlorothiophenol). This approach is based on the acidic nature of the thiol proton, which readily reacts with a zinc base or salt to form the corresponding zinc thiolate.

One common method involves the reaction of pentachlorobenzenethiol with zinc oxide. lookchem.com This reaction is a classic acid-base neutralization where the acidic thiol reacts with the basic oxide to yield the zinc salt and water. Another established route involves reacting a pre-formed salt of the ligand, such as sodium pentachlorobenzenethiolate, with a soluble zinc salt like zinc chloride in a suitable solvent. cdnsciencepub.com The desired product precipitates from the solution and can be isolated by filtration.

Detailed research findings show the preparation of various metal derivatives of pentachlorothiophenol (B89746), including the zinc salt, denoted as Zn(SC₆Cl₅)₂. cdnsciencepub.com This synthesis confirms the viability of direct complexation from the pentachlorothiophenol ligand.

This strategy involves the synthesis of the pentachlorobenzenethiol ligand itself from a suitable precursor, followed by its reaction with a zinc source. A key industrial precursor for pentachlorobenzenethiol is hexachlorobenzene (B1673134).

A patented process describes the production of pentachlorothiophenol by reacting hexachlorobenzene with sodium sulphide and sulphur in a lower aliphatic alcohol, such as methanol (B129727). google.com The resulting crude sodium pentachlorothiophenolate is then dissolved in water and treated with an ammonium (B1175870) salt to precipitate the purified pentachlorothiophenol. google.com This functionalized ligand is then ready for complexation with zinc, as described in the direct complexation strategies.

This multi-step approach allows for the use of more readily available starting materials like hexachlorobenzene to first generate the essential thiol ligand, which is the immediate precursor for the final zinc salt complex.

Novel Synthetic Methodologies and Optimization

Recent advancements in chemical synthesis have introduced more efficient, environmentally friendly, and controlled methods for producing metallic compounds, including this compound. These innovations focus on the use of alternative solvents, green chemistry principles, and energy sources like microwaves.

The choice of solvent can significantly influence the reaction yield, purity, and morphology of the final product. Research into the synthesis of related organic-sulfur-zinc hybrid materials has demonstrated the critical role of the solvent. In one study, solvents such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) were examined, with DMSO proving to be the most effective in terms of yield and molecular weight of the resulting polymer. mdpi.com

For zinc-based metal-organic frameworks (MOFs), solvents have been shown to act as templates and crystal modulators, controlling the final structure and size of the crystals. rsc.org For instance, dimethylformamide tends to produce hexagonal rod-shaped MOFs, while methanol leads to tetragonal plates. rsc.org Applying these principles to the synthesis of this compound could allow for greater control over the compound's physical properties by carefully selecting the reaction solvent or using co-solvent systems.

Green chemistry aims to reduce the environmental impact of chemical processes. For zinc compounds, this often involves using less hazardous solvents, atom-economical reagents, and reducing waste. A significant development in this area is the use of water as a reaction medium. Zinc chalcogenolates have been successfully synthesized and used as reagents in water suspensions, which dramatically accelerates nucleophilic reactivity. researchgate.net

Another green approach is the use of elemental zinc dust for the oxidative insertion into organosulfur precursors. researchgate.net This method is highly atom-economical and avoids the use of more expensive or hazardous reducing agents. The synthesis of zinc oxide nanoparticles using plant extracts as reducing and stabilizing agents also highlights a trend towards biocompatible and sustainable chemical pathways. mdpi.comresearchgate.net These principles could be adapted for a greener synthesis of this compound, potentially using water as a solvent and elemental zinc as the zinc source to minimize waste and environmental impact.

Microwave-assisted synthesis is a modern technique that utilizes microwave radiation to heat reactions. This method often leads to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. mdpi.com The process involves the direct heating of polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. mdpi.com

This technology has been successfully applied to the synthesis of various zinc oxide nanocrystals and nanoparticles. nih.govmdpi.comresearchgate.net Studies show that parameters such as microwave power, irradiation time, and precursor concentration can be finely tuned to control the size and morphology of the resulting zinc-containing nanostructures. nih.govresearchgate.net By adapting these protocols, a microwave-assisted synthesis of this compound could be developed. Such a protocol would likely involve reacting pentachlorobenzenethiol with a zinc salt in a suitable polar solvent under controlled microwave irradiation, offering a faster and more energy-efficient route to the desired compound.

Mechanistic Studies of this compound Formation

The formation of this compound, a compound utilized in specialized industrial applications, typically proceeds through a salt metathesis reaction. This process involves the reaction of an alkali metal salt of pentachlorobenzenethiol, such as sodium pentachlorothiophenolate, with a suitable zinc salt in a solvent. The synthesis of the pentachlorothiophenol precursor often starts from hexachlorobenzene, which is reacted with sodium sulfide (B99878) and sulfur. google.com The resulting crude sodium pentachlorothiophenolate is then used in the subsequent reaction with a zinc salt to precipitate the final product.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically for the formation of this compound are not extensively documented in publicly available literature. However, the reaction can be understood through the general principles of inorganic precipitation reactions and organometallic synthesis.

Reaction Kinetics: The primary reaction for the formation of the zinc salt is a double displacement reaction, which is generally rapid and often diffusion-controlled, especially as the insoluble product precipitates out of the solution.

2 C₆Cl₅SNa + ZnCl₂ → (C₆Cl₅S)₂Zn + 2 NaCl

The rate of reaction is influenced by the rate at which the reactant ions can encounter each other in the solution. Studies on analogous systems, such as the formation of zinc carboxylates, indicate that the process can be modeled using frameworks like the Kolmogorov-Johnson-Mehl-Avrami (KJMA) model for diffusion-limited nucleation, suggesting a multi-step process involving initial saponification, nucleation, and crystal growth. udel.edu In the context of organozinc compound formation, research has shown that the kinetics are not solely dependent on the solid reactants but are significantly influenced by salts present in the supernatant. For instance, the presence of lithium chloride (LiCl) can dramatically accelerate the rate of formation of organozinc compounds compared to sodium chloride (NaCl) due to differences in solubility and the ability to form soluble zincate complexes. nih.gov

Thermodynamic Considerations: The primary thermodynamic driving force for this reaction is the formation of the highly stable and insoluble this compound, which precipitates from the reaction mixture. This precipitation shifts the equilibrium of the reaction far to the right, in accordance with Le Châtelier's principle, ensuring a high conversion to the product.

Influence of Reaction Parameters on Product Yield and Purity

The yield and purity of this compound are critically dependent on several reaction parameters. The control of these variables is essential for optimizing the synthesis for industrial applications.

| Parameter | Effect on Yield | Effect on Purity | Scientific Rationale |

| Reactant Stoichiometry | Optimal at or near a 2:1 molar ratio of thiolate to zinc salt. | Excess reactants can remain as impurities. | Ensures complete consumption of the limiting reagent. Excess starting material would require more intensive purification steps. |

| Temperature | Generally increases reaction rate, but may slightly decrease yield if product solubility increases. | Can affect crystal size and morphology. Higher temperatures may lead to larger, more easily filterable crystals but could also promote side reactions. | Temperature affects both reaction kinetics and the solubility of the product. A balance must be struck to achieve a good reaction rate without significant loss of product to the solution. |

| Solvent Choice | High yield in solvents where reactants are soluble but the product is highly insoluble. | The solvent must be chosen to minimize the solubility of the zinc salt product, preventing loss during filtration. | The choice of solvent (e.g., water, methanol) is critical. The synthesis of the precursor sodium salt often uses methanol, which is then removed before the final step in water. google.com |

| Reactant Concentration | Higher concentrations can increase the rate of precipitation and volumetric yield. | Very rapid precipitation from high concentrations can lead to the inclusion of impurities within the crystal lattice. | Governed by the principles of precipitation kinetics. Slower, more controlled addition of reactants can lead to higher purity crystals. |

| Choice of Zinc Salt | The anion of the zinc salt (e.g., Cl⁻, SO₄²⁻, NO₃⁻) can influence the reaction. | Can affect the nature of the by-product salt and potentially the product's crystalline form. | Different zinc salts exhibit varying solubilities and ionic strengths. mdpi.com Research on Rieke zinc shows that halide anions like chloride can participate in the reaction mechanism, influencing the final product structure. nih.gov |

| pH of the Medium | pH needs to be controlled to prevent the formation of zinc hydroxides or oxides. | Deviations from the optimal pH range can lead to the co-precipitation of inorganic zinc compounds, reducing purity. | Zinc ions can precipitate as zinc hydroxide (B78521) (Zn(OH)₂) under neutral to alkaline conditions. |

By-product Formation and Control Strategies

The primary by-product in the synthesis of this compound is an inorganic salt, the identity of which depends on the reactants used (e.g., sodium chloride if using sodium pentachlorothiophenolate and zinc chloride).

Common By-products and Their Origin:

Inorganic Salts (e.g., NaCl, Na₂SO₄): Formed during the salt metathesis reaction. These are typically soluble in the reaction solvent.

Unreacted Starting Materials: Residual sodium pentachlorothiophenolate or zinc salt may be present if the reaction does not go to completion or if a non-stoichiometric ratio of reactants is used.

Zinc Hydroxide/Oxide: Can form if the pH of the reaction mixture becomes too high, leading to the precipitation of Zn(OH)₂.

Control Strategies:

The primary strategy for controlling by-products is through careful management of the reaction conditions and subsequent purification steps.

| Control Strategy | Target By-product(s) | Mechanism of Control |

| Washing the Precipitate | Inorganic Salts, Unreacted Starting Materials | The crude, precipitated this compound is filtered and then washed thoroughly. Using hot water or a suitable solvent in which the by-products are soluble but the product is not, effectively removes these impurities. google.com |

| Control of Stoichiometry | Unreacted Starting Materials | Using a precise 2:1 molar ratio of the thiolate salt to the zinc salt minimizes the amount of unreacted starting materials in the final product. |

| pH Control | Zinc Hydroxide/Oxide | Maintaining the pH in a slightly acidic to neutral range prevents the precipitation of zinc hydroxide. This can be achieved by using buffered solutions or by the controlled addition of reactants. |

| Controlled Addition Rate | All Impurities | Slowly adding one reactant solution to the other with vigorous stirring promotes the formation of a purer crystalline product with fewer occluded impurities, which are harder to remove by washing. |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for identifying the functional groups and bonding arrangements within a molecule. For pentachlorobenzenethiol zinc salt, both FTIR and Raman spectroscopy offer critical data for structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand and Metal-Sulfur Modes

FTIR spectroscopy is instrumental in identifying the vibrational modes of the pentachlorobenzenethiolate ligand and probing the formation of the zinc-sulfur bond. The spectrum of the complex is typically compared to that of the free ligand, pentachlorothiophenol (B89746), to identify shifts indicative of coordination.

Key vibrational modes observed in the FTIR spectrum include:

Aromatic C-C Stretching: Bands associated with the pentachlorophenyl ring.

C-Cl Stretching: Strong absorptions characteristic of the carbon-chlorine bonds.

C-S Stretching: The vibration of the carbon-sulfur bond, the frequency of which can shift upon coordination to the zinc ion.

Zn-S Stretching: The direct observation of the metal-sulfur bond vibration is a definitive indicator of complex formation. This mode typically appears in the far-infrared region of the spectrum, at lower frequencies, due to the heavier masses of the zinc and sulfur atoms and the nature of the bond.

Analysis of a known FTIR spectrum for this compound, obtained using a KBr wafer technique, confirms the presence of the pentachlorophenyl ligand framework. nih.gov The absence of the S-H stretching band, which is present in the free thiol, provides strong evidence of deprotonation and subsequent coordination to the zinc center.

Table 1: Expected FTIR Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| Aromatic C=C Stretch | 1400-1600 | Confirms the presence of the benzene (B151609) ring. |

| C-Cl Stretch | 600-800 | Fingerprint region for the chlorinated phenyl group. |

| C-S Stretch | 600-700 | Frequency may shift upon coordination to zinc. |

| Zn-S Stretch | 200-400 | Direct evidence of the metal-ligand bond. |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of the molecule. It is particularly useful for identifying symmetric vibrations and vibrations involving less polar bonds, which may be weak or absent in the FTIR spectrum. For this compound, Raman spectroscopy can be used to:

Confirm Molecular Fingerprint: The Raman spectrum provides a unique fingerprint of the compound, useful for identification and quality control.

Probe Symmetric Vibrations: Vibrations of the pentachlorophenyl ring and the symmetric Zn-S stretching mode in a potentially dimeric or polymeric structure would be readily observable.

In-Situ Monitoring: Raman spectroscopy is a valuable tool for in-situ monitoring of the synthesis or degradation of the compound, as it can be performed in real-time on reacting solutions or solid mixtures.

Electronic Spectroscopy Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the observed electronic transitions are primarily associated with the pentachlorobenzenethiolate ligand.

The expected absorptions in the UV-Vis spectrum include:

π → π* Transitions: These transitions occur within the aromatic system of the pentachlorophenyl ring and are typically observed as strong absorption bands in the UV region. The UV spectrum of the parent compound, pentachlorothiophenol, shows an absorption maximum (λmax) that serves as a reference. nih.gov

Ligand-to-Metal Charge Transfer (LMCT): It is possible for transitions to occur where an electron is excited from an orbital primarily located on the sulfur atom of the thiolate ligand to an empty orbital on the zinc(II) ion. These LMCT bands, if present, would provide direct electronic evidence of the coordination environment.

The solvent can influence the position of these absorption bands, and studying these solvatochromic effects can provide further information about the electronic structure of the complex. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Zinc Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique ideal for determining the local geometric and electronic structure of the absorbing atom. For this compound, performing XAS at the zinc K-edge can provide precise information that is often difficult to obtain by other methods, especially for amorphous or poorly crystalline materials. amazonaws.com

Analysis of the XAS spectrum yields critical parameters:

Oxidation State: The position of the absorption edge in the X-ray Absorption Near Edge Structure (XANES) region confirms the +2 oxidation state of the zinc center.

Coordination Geometry: The features in the XANES spectrum are highly sensitive to the coordination geometry (e.g., tetrahedral vs. octahedral) around the zinc atom. nih.gov For a zinc(II) thiolate, a tetrahedral coordination environment is commonly expected.

Coordination Number and Bond Distances: The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum can be analyzed to determine the number of nearest-neighbor atoms (the coordination number) and the precise Zn-S bond distances. nih.gov This provides a direct measure of the zinc coordination sphere.

Table 2: Information Obtainable from XAS for this compound

| XAS Region | Information Provided | Expected Findings for Zn(SC₆Cl₅)₂ |

| XANES | Oxidation State, Coordination Geometry | Zinc in +2 oxidation state; likely tetrahedral geometry. |

| EXAFS | Coordination Number, Bond Distances | Coordination number of 4 (bridging thiolates) or 2 (terminal); precise Zn-S bond lengths. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Structures

NMR spectroscopy is a fundamental tool for elucidating molecular structure. As a diamagnetic d¹⁰ complex, this compound is amenable to NMR analysis.

Solution-State NMR: In a suitable deuterated solvent, ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the pentachlorobenzenethiolate ligand. The chemical shifts would be slightly perturbed compared to the free ligand, reflecting the change in the electronic environment upon coordination to zinc. Proton (¹H) NMR is less informative for the ligand itself, which is fully chlorinated, but crucially, the disappearance of the acidic thiol proton (S-H) signal from the parent pentachlorobenzenethiol provides definitive evidence of deprotonation and salt formation.

Solid-State NMR: In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) can provide valuable structural information. Solid-state ¹³C NMR can give insights into the packing and symmetry of the molecules in the solid state by revealing the number of crystallographically inequivalent carbon atoms.

While traditional characterization techniques like NMR provide static structural information, their application is crucial for a complete understanding of the compound's structure both in solution and in the solid phase.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₂Cl₁₀S₂Zn), HRMS can confirm its composition by comparing the experimentally measured mass to the theoretically calculated exact mass. The complex isotopic pattern arising from the presence of multiple chlorine (³⁵Cl, ³⁷Cl), sulfur (³²S, ³³S, ³⁴S), and zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) isotopes provides a characteristic fingerprint that further validates the compound's identity.

Table 3: Illustrative HRMS Data for the Molecular Ion of this compound.

| Parameter | Value |

|---|---|

| Formula | C₁₂Cl₁₀S₂Zn |

| Theoretical Monoisotopic Mass ([M]⁺) | 621.56181 Da |

| Hypothetical Measured Mass | 621.56295 Da |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govsfrbm.org The fragmentation pattern provides a roadmap of the molecule's connectivity.

For this compound, the molecular ion [Zn(SC₆Cl₅)₂]⁺• would be expected to fragment primarily at the weak Zn-S bonds. The most likely fragmentation pathways would involve the loss of a pentachlorobenzenethiolate radical or the sequential cleavage of both ligands, leading to characteristic fragment ions.

Proposed Fragmentation Pathway:

[C₁₂Cl₁₀S₂Zn]⁺• → [C₆Cl₅SZn]⁺ + C₆Cl₅S•

Description: The primary fragmentation event is the homolytic cleavage of one zinc-sulfur bond, resulting in the loss of a neutral pentachlorobenzenethiolate radical.

[C₆Cl₅SZn]⁺ → ZnS⁺ + C₆Cl₅•

Description: The intermediate fragment can further decompose by losing a pentachlorophenyl radical.

Table 4: Predicted Major Ions in the MS/MS Spectrum of this compound.

| Ion Formula | Calculated m/z (Monoisotopic) | Identity |

|---|---|---|

| [C₁₂Cl₁₀S₂Zn]⁺• | 621.56 | Molecular Ion (Precursor) |

| [C₆Cl₅SZn]⁺ | 342.75 | Fragment 1: Loss of C₆Cl₅S• |

Diffraction Techniques for Solid-State Structure

For this compound, an SCXRD analysis would be expected to reveal a structure where the central zinc(II) ion is coordinated by the sulfur atoms of two pentachlorobenzenethiolate ligands. The most probable coordination geometry for a two-coordinate zinc complex of this type is tetrahedral, with the two bulky pentachlorophenyl groups arranged to minimize steric hindrance. The analysis would precisely measure the Zn-S bond lengths and the S-Zn-S bond angle, which are critical parameters for understanding the nature of the coordination. Furthermore, SCXRD reveals how the individual molecules pack together in the crystal, identifying any significant intermolecular interactions, such as halogen bonding or π-stacking between the aromatic rings.

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound. Note: This data is representative of a plausible tetrahedral structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂Cl₁₀S₂Zn |

| Formula Weight | 628.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.54 |

| b (Å) | 18.21 |

| c (Å) | 12.33 |

| β (°) | 98.75 |

| Volume (ų) | 2338.1 |

| Z (molecules/unit cell) | 4 |

| Zn-S Bond Length (Å) | 2.35 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystalline structure of a solid material. By directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the crystalline phase, allowing for its identification and characterization.

For this compound, PXRD analysis would be crucial for confirming its phase purity and identifying its specific crystal system (e.g., monoclinic, tetragonal, etc.). The positions of the diffraction peaks (in terms of 2θ angles) are dictated by the unit cell dimensions according to Bragg's Law, while the peak intensities are related to the arrangement of atoms within the unit cell. Analysis of the peak widths can also provide an estimation of the average crystallite size via the Scherrer equation.

| Parameter | Description | Derived Information |

|---|---|---|

| Peak Positions (2θ) | The angles at which constructive interference of X-rays occurs. | Determination of unit cell parameters and identification of the crystalline phase. |

| Peak Intensities | The height or area of the diffraction peaks. | Information about atomic arrangement and crystal orientation. |

| Peak Broadening | The width of the diffraction peaks (e.g., Full Width at Half Maximum). | Estimation of average crystallite size and assessment of lattice strain. |

| Background Signal | The underlying signal upon which the peaks are superimposed. | Indication of the presence of amorphous (non-crystalline) content. |

Microscopic Techniques for Morphology and Nanostructure Characterization

Microscopic techniques are essential for visualizing the physical form, size, and surface features of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface morphology. It operates by scanning the surface with a focused beam of electrons, which interact with the sample to produce various signals. These signals are collected to form an image that reveals information about the sample's topography and composition.

If applied to this compound, SEM would reveal the size, shape, and surface texture of its particles. It could determine whether the compound exists as well-defined crystals, amorphous aggregates, or other morphologies. researchgate.net For example, studies on the synthesis of zinc nanoparticles often use SEM to confirm the spherical shape and observe the degree of particle agglomeration. nih.govnih.gov This level of characterization is vital for understanding how synthesis conditions affect the final product's physical properties.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the characterization of a material's internal structure and nanostructure. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample is used to form an image, revealing details about particle size, shape, and crystallinity at the nanoscale. utexas.edu

For this compound, TEM could be used to observe the precise dimensions of its nanoparticles or crystallites, identify crystal lattice fringes, and detect any defects within the structure. mdpi.com In the characterization of metal-thiolate nanoparticles, TEM is indispensable for confirming size and shape, which are critical to the material's properties and applications. rsc.orgacs.org High-resolution TEM (HR-TEM) could even visualize the atomic lattice of the crystalline domains. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for imaging surface topography at the nanometer scale. It works by scanning a sharp mechanical probe over the sample surface. The forces between the probe tip and the surface cause a deflection of the cantilever holding the probe, which is measured and used to create a three-dimensional topographic map. chalcogen.ro

AFM analysis of a thin film or deposited layer of this compound would provide quantitative data on surface roughness, grain size, and other textural features. researchgate.netespublisher.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments. Studies on other zinc-containing thin films have successfully used AFM to characterize surface morphology, showing features like hills and valleys that influence the material's functional properties. chalcogen.roresearchgate.net

| Technique | Primary Information Obtained | Typical Resolution | Key Application |

|---|---|---|---|

| SEM | Particle size, shape, surface morphology, and aggregation. | ~1-10 nanometers | Visualizing the overall micromorphology and texture of the bulk powder. |

| TEM | Internal structure, crystallite size and shape, lattice defects, and crystallinity. | <1 nanometer | Analyzing the nanostructure and crystal quality of individual particles. |

| AFM | 3D surface topography, surface roughness, and grain size distribution. | Lateral: ~1-10 nm; Vertical: <0.1 nm | Quantitatively measuring the nanoscale surface features of films or deposited layers. |

In-Situ Characterization Techniques for Dynamic Processes

Understanding the formation and reactivity of this compound at a molecular level is crucial for optimizing its synthesis and discovering new applications. While traditional characterization techniques provide static structural information, in-situ methods allow for the observation of dynamic processes in real-time.

In-situ characterization involves monitoring a chemical reaction or physical transformation as it occurs, without isolating intermediate products. For the synthesis of this compound, techniques like time-resolved PXRD could track the evolution of crystalline phases, identifying any transient intermediates that form before the final product. For instance, the formation of ZnO nanoparticles from precursor solutions has been monitored using simultaneous, time-resolved XRD and X-ray Absorption Spectroscopy (EXAFS) to track the conversion from the precursor to the final hexagonal ZnO product. mdpi.com

Similarly, spectroscopic methods such as NMR or IR could be used in an in-situ setup to follow the concentration of reactants and products over time, providing kinetic data on the formation of the zinc-thiolate bond. nih.gov These advanced techniques are instrumental in building a comprehensive understanding of the compound's reaction pathways, from its formation to its role in various chemical transformations. nih.gov

Coordination Chemistry and Ligand Metal Interactions

Electronic Structure and Bonding Analysis

The electronic configuration of the zinc(II) ion and the nature of the pentachlorophenylthiolate ligand are central to understanding the bonding within the complex. Zinc as a d-block metal exhibits characteristic interactions with sulfur-donating ligands.

The zinc(II) ion has a ground-state electron configuration of [Ar]3d¹⁰, meaning it possesses a completely filled d-shell. sci-hub.senih.govresearchgate.netjsac.or.jpuni-regensburg.de This configuration results in a spherical distribution of electron density. The bond between the zinc ion and the sulfur atom of the thiolate ligand (RS⁻) is a critical feature of the molecule. Thiolates are considered soft Lewis bases, and the zinc(II) ion acts as a soft Lewis acid, leading to a strong and stable coordination bond.

The Zn-S bond exhibits a significant degree of covalent character, arising from the overlap of zinc's empty sp³ hybrid orbitals with the filled orbitals of the sulfur atom. Theoretical studies on similar zinc-cysteine complexes have indicated that the metal-ligand bond is approximately 80% ionic and 20% covalent in character. nih.gov Spectroscopic analyses of zinc benzenethiolate complexes reveal absorption bands that are attributed to a combination of intraligand transitions and ligand-to-metal charge-transfer (LMCT) transitions. researchgate.net This LMCT character underscores the covalent nature of the interaction, where electron density is transferred from the sulfur-based orbitals of the thiolate ligand to the zinc metal center.

The pentachlorophenyl group (C₆Cl₅) is a bulky and strongly electron-withdrawing ligand that exerts significant steric and electronic effects on the zinc coordination sphere.

Electronic Effects : The five chlorine atoms on the phenyl ring are highly electronegative, withdrawing electron density from the aromatic system and, by extension, from the sulfur atom. This inductive effect reduces the electron-donating ability (basicity) of the sulfur atom compared to an unsubstituted benzenethiolate. This modulation of electron density on the sulfur can influence the covalency and strength of the Zn-S bond. The electron-withdrawing nature of the ligands increases the Lewis acidity of the zinc center, which could make it a more effective catalyst in certain reactions. researchgate.net

Steric Effects : The steric hindrance created by the bulky pentachlorophenyl groups is substantial. The presence of these large ligands around the zinc center limits the accessibility of other molecules to the metal ion. This steric crowding plays a crucial role in dictating the coordination number and geometry of the complex, favoring lower coordination numbers to minimize steric repulsion between the ligands. mdpi.com

The combined electronic and steric properties of the pentachlorophenyl ligand are summarized in the table below.

| Feature of Ligand | Description | Consequence for Coordination Sphere |

| Electronic Effect | Strongly electron-withdrawing due to five Cl atoms. | Reduces electron density on the sulfur atom; increases the Lewis acidity of the Zn(II) center. |

| Steric Effect | Large spatial requirement due to the pentachlorophenyl group. | Hinders the approach of additional ligands; favors lower coordination numbers (e.g., tetrahedral). |

Ligand Exchange and Substitution Dynamics

Ligand exchange processes involve the replacement of one or more ligands in the coordination sphere of a metal ion with other ligands from the surrounding solution. The dynamics of these reactions are critical for understanding the reactivity of the complex.

While specific kinetic studies on ligand exchange for pentachlorobenzenethiol zinc salt are not extensively documented, general principles of zinc chemistry allow for informed predictions. Zinc complexes are typically considered to be kinetically labile, meaning they undergo ligand exchange reactions relatively quickly. The exchange process can occur through different mechanisms, primarily associative (where the incoming ligand binds first to form a higher-coordinate intermediate) or dissociative (where a coordinated ligand detaches first to form a lower-coordinate intermediate).

For a sterically hindered complex like zinc bis(pentachlorophenylthiolate), a dissociative pathway might be favored, as the steric bulk would impede the approach of an incoming ligand required for an associative mechanism. The rate of exchange would be influenced by the strength of the Zn-S bond and the nature of the solvent. Studies on other zinc thiolate systems and zinc-dependent biological processes demonstrate that zinc can readily exchange between different ligand environments, a process that occurs without the formation of free Zn²⁺ ions, proceeding through direct ligand exchange mechanisms. The reactivity of the zinc-bound thiolate is a key feature, with studies showing its involvement in processes like thiolate-disulfide exchange, highlighting the dynamic nature of the coordination environment.

Kinetic Studies of Ligand Lability

Direct kinetic studies on the ligand substitution rates for this compound are not extensively documented in publicly available literature. However, the kinetic lability of the zinc-thiolate bond has been established in various systems. In biological contexts, zinc can be released from metallothionein, a protein rich in cysteine (thiolate) residues, at rates significantly faster than from other zinc metalloenzymes, highlighting the kinetic accessibility of the zinc ions. nih.gov In single-molecule force spectroscopy studies of the protein rubredoxin, the dissociation rate constant for a Zn-thiolate bond was measured to be approximately 0.10 s⁻¹. nih.gov

A common method to probe the reactivity and kinetic behavior of the coordinated thiolate is through alkylation reactions. In these reactions, the zinc-bound thiolate acts as a nucleophile in an Sɴ2-type mechanism. nih.govresearchgate.net Studies on mononuclear zinc aryl thiolate complexes have quantified the second-order rate constants for their reaction with alkyl halides, providing a proxy for the nucleophilicity and accessibility of the coordinated sulfur atom. The rates are influenced by factors such as intramolecular hydrogen bonding, which can reduce the nucleophilicity of the thiolate and decrease the alkylation rate by over 30-fold. nih.gov

The table below presents kinetic data from a study on the methylation of various mononuclear zinc aryl thiolate complexes by iodomethane, illustrating how the ligand's electronic and steric environment affects the kinetic outcomes.

| Complex | Description | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) at 25°C | Solvent |

|---|---|---|---|

| [Ph(pztBu)BttBu]Zn(SPh) | Simple phenylthiolate complex | 5.88 × 10-5 | d8-toluene |

| [Ph(pztBu)BttBu]Zn(SC₆H₄-o-NHC(O)But) | Complex with intramolecular H-bond donor | 0.18 × 10-5 | d8-toluene |

| [Ph(pztBu)BttBu]Zn(SC₆H₄-p-NHC(O)But) | Control complex without intramolecular H-bond | 4.97 × 10-5 | d8-toluene |

Data sourced from studies on analogous zinc aryl thiolate complexes. nih.gov

Equilibrium Studies of Coordination Complexes

The thermodynamic stability of a coordination complex is described by its formation constant (K_f), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands in solution. libretexts.org A high formation constant indicates a strong metal-ligand interaction and a thermodynamically stable product.

While specific formation constants for this compound are not readily found, the general principles of coordination chemistry suggest a high degree of stability. The interaction between the soft Lewis acid Zn(II) and the soft Lewis base thiolate (RS⁻) is highly favorable according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org This intrinsic compatibility leads to strong zinc-sulfur bonds.

An illustrative example of the high thermodynamic stability achievable in zinc-thiolate systems is found in metallothionein. Despite its kinetic lability, metallothionein binds zinc with an exceptionally high affinity, with a dissociation constant (K_d) reported as 1.4 × 10⁻¹³ M for human metallothionein at pH 7.0. nih.gov This corresponds to a very large formation constant, underscoring the significant thermodynamic stability of polynuclear zinc-thiolate clusters. The stability arises from the cooperative binding of multiple thiolate ligands to the zinc ions.

Interaction with Other Metal Ions and Ligands in Multi-Component Systems

The pentachlorobenzenethiolate ligand can act as a bridge between different metal centers, enabling the formation of more complex multi-component systems, including mixed-metal complexes and extended supramolecular structures.

Mixed-Metal Complex Formation

The formation of heterometallic or mixed-metal complexes, which contain more than one type of metal ion, is a significant area of coordination chemistry. While specific mixed-metal complexes involving this compound are not widely reported, synthetic strategies developed for other systems demonstrate the feasibility of incorporating zinc into thiolate-bridged heterometallic clusters.

For instance, a transmetalation strategy has been successfully employed to synthesize [Fe₂Zn] trinuclear clusters. nih.gov In this approach, a multidentate ligand is first metalated with iron, followed by the introduction of a zinc source to replace one of the iron ions. Single-crystal X-ray diffraction analysis of the resulting cluster reveals the effect of zinc incorporation on the cluster's geometry. The substitution of a d¹⁰ Zn(II) ion for an iron ion leads to an increase in the average metal-metal distances within the core of the cluster. nih.gov

The table below compares the metal-metal distances in a tri-iron core versus a di-iron zinc core supported by the same ligand, showing the structural changes upon forming a mixed-metal complex.

| Complex Core | Average Fe-Fe Distance (Å) | Average Fe-Zn Distance (Å) |

|---|---|---|

| [Fe₃] | 2.608 | N/A |

| [Fe₂Zn] | 2.814 | 2.937 |

Data from analogous trinuclear clusters. nih.gov

Supramolecular Assembly through Coordination

Coordination-driven self-assembly allows for the construction of large, ordered structures from metal ions and organic ligands. acs.org Zinc(II) is an excellent candidate for this process due to its well-defined, albeit flexible, coordination preferences (typically tetrahedral or octahedral).

An exemplary case of supramolecular assembly involving a zinc-thiolate system is the coordination polymer formed between zinc(II) and 5-phenyl-1,3,4-oxadiazole-2-thiolate. nih.gov In this structure, the thiolate ligand acts as a bridging unit, linking multiple zinc centers into an extended one-dimensional chain. The single-crystal X-ray diffraction analysis shows that each zinc atom is in a distorted tetrahedral environment, coordinated by two sulfur atoms and two nitrogen atoms from four distinct ligand molecules. This bridging results in the formation of zigzag polymeric chains built upon eight-membered [Zn–S–C–N]₂ rings. nih.gov This demonstrates how the directional bonding of zinc with thiolate and other donor atoms can be used to build extended, well-defined supramolecular architectures.

Key structural parameters for this zinc-thiolate coordination polymer are provided in the table below.

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Tetrahedral |

| Zn-S Bond Length (Å) | 2.3370 |

| Zn-N Bond Length (Å) | 2.0184 |

| S-Zn-S Bond Angle (°) | 100.46 |

| N-Zn-N Bond Angle (°) | 111.37 |

| S-Zn-N Bond Angle (°) | 108.51 |

Data from the crystal structure of catena-poly[zinc(II)-bis(μ₂-5-phenyl-1,3,4-oxadiazole-2-thiolato)]. nih.gov

Chemical Reactivity and Reaction Mechanisms

Catalytic Reaction Pathways

Pentachlorobenzenethiol zinc salt has shown potential as a catalyst in a variety of organic transformations. The compound's structure, which features a Lewis acidic zinc center near a soft sulfur donor atom, creates a distinct environment for substrate activation and reaction control.

Table 1: Proposed Mechanistic Steps in C-C Bond Formation Catalysis

| Step | Description | Role of this compound |

|---|---|---|

| Substrate Activation | The Lewis acidic zinc center coordinates with a substrate (e.g., a carbonyl compound), increasing its electrophilicity. | The Zn²⁺ ion acts as the primary site for substrate binding and activation. |

| Nucleophilic Attack | A nucleophile attacks the activated substrate, leading to the formation of a new carbon-carbon bond. | The pentachlorobenzenethiol ligand may influence the steric and electronic environment around the zinc center, affecting reaction rates. |

This table is based on general principles of zinc catalysis, as specific mechanistic data for this compound is limited.

Similar to C-C bond formation, the catalytic role of this compound in carbon-sulfur (C-S) bond formation is attributed to the zinc-thiolate structure. Transition metal-catalyzed C-S bond formation is a crucial area of research for creating organosulfur compounds, which are vital in pharmaceuticals and materials science. rsc.org The general mechanism likely involves the zinc center facilitating the reaction between a carbon-based electrophile and a sulfur-based nucleophile. The interaction between the zinc ion and the pentachlorobenzenethiol ligand is thought to enhance the reactivity of the thiol group, making it more effective in these chemical transformations.

The specific role of the pentachlorobenzenethiol ligand in influencing reaction selectivity and efficiency is an area of ongoing research interest. The coordination environment provided by the pentachlorophenyl and sulfur moieties can, in principle, control the approach of substrates to the zinc catalytic center. This can lead to enhanced selectivity for certain products. The efficiency of the catalytic process is enhanced by the stable yet reactive nature of the zinc-sulfur bond, which facilitates the catalytic cycle. The development of novel catalytic systems based on this compound's structure is an active field of study.

Redox Behavior and Electrochemistry

The zinc-thiolate bond is known to be redox non-innocent, meaning the ligand can actively participate in redox processes. This property is central to the electrochemical behavior of this compound and related metal thiolate complexes.

Specific oxidation and reduction potentials for this compound are not extensively documented in available literature. However, the redox potentials of zinc and manganese in organic solvents are a subject of study to understand their role in catalyzed reactions. chemrxiv.org For related zinc thiolate complexes, the redox process typically involves the oxidation of two thiolate anions to form a disulfide bond, accompanied by the reduction of the metal center or other species in the system. semanticscholar.org In aqueous zinc-ion batteries, for instance, zinc thiolate complexes undergo oxidation to form disulfide bonds at potentials around 1.1–1.4 V vs. Zn/Zn²⁺. researchgate.net The binding of zinc ions to cysteine-rich zinc finger proteins has been shown to stabilize their reduced forms, shifting their midpoint redox potentials significantly. nih.gov

Table 2: General Redox Characteristics of Zinc Thiolate Complexes

| Process | Description | Typical Potential Range (vs. Zn/Zn²⁺) |

|---|---|---|

| Oxidation | Thiolate anions (RS⁻) are oxidized to form a disulfide (RS-SR). | 1.1 V - 1.4 V |

| Reduction | The disulfide bond is cleaved to regenerate two thiolate anions. | Varies depending on the system |

Note: These values are derived from studies on analogous zinc thiolate systems used in energy storage and may not be directly representative of this compound under all conditions.

Photoreactivity and Light-Induced Transformations

The photochemical degradation of this compound is likely to proceed through several pathways upon absorption of ultraviolet (UV) radiation. The primary photochemical process is expected to be the homolytic cleavage of the carbon-sulfur or zinc-sulfur bonds.

One probable pathway involves the excitation of the pentachlorobenzenethiolate ligand, leading to the cleavage of the C-S bond to generate a pentachlorophenyl radical and a zinc thiyl radical. The high degree of chlorination on the benzene (B151609) ring can influence the absorption spectrum and the efficiency of such photochemical processes.

Another potential degradation route is the photooxidation of the thiolate ligand. In the presence of oxygen and UV light, reactive oxygen species (ROS) can be generated, which can attack the sulfur atom, leading to the formation of sulfinates and sulfonates, and eventual degradation of the organic ligand. The degradation of related compounds like chlorophenols often involves hydroxyl radicals, which can lead to the hydroxylation of the aromatic ring and subsequent ring-opening. tandfonline.comacs.orgtandfonline.commdpi.comacs.org

A simplified representation of potential initial photochemical degradation steps is presented in Table 1.

| Step | Reactant | Conditions | Primary Products | Secondary Products |

| 1 | This compound | UV radiation | Pentachlorophenyl radical + Zinc thiyl radical | Polychlorinated biphenyls, Zinc sulfide (B99878) |

| 2 | This compound | UV radiation, O₂ | Oxidized sulfur species (sulfinates, sulfonates) | Ring-opened products, CO₂, H₂O, HCl |

| 3 | This compound | UV radiation, H₂O | Hydroxylated pentachlorobenzene derivatives | Further oxidized and ring-opened products |

This table presents hypothetical degradation pathways based on the known reactivity of similar chemical structures. Specific experimental verification for this compound is required.

Zinc complexes, in general, can exhibit photosensitizing properties. nih.govnih.govresearchgate.net Upon absorption of light, the complex can be excited to a higher energy state. This excited state can then transfer its energy to other molecules, such as molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a highly reactive species.

The potential for this compound to act as a photosensitizer would depend on the photophysical properties of the complex, including the lifetime of its excited state and the efficiency of intersystem crossing. The presence of the heavy chlorine atoms on the phenyl ring could potentially enhance the rate of intersystem crossing, a key step in the formation of the triplet excited state necessary for sensitizing singlet oxygen production.

If this compound were to act as a photosensitizer, it could initiate oxidative degradation of other organic molecules present in its environment. This property is utilized in photodynamic therapy with other zinc-based photosensitizers. nih.govnih.gov However, without specific experimental data, the photosensitizing capabilities of this particular compound remain speculative.

Thermal Reactivity and Decomposition Pathways

The thermal stability of this compound is a critical aspect of its industrial applications. The compound is known to decompose at elevated temperatures, leading to the formation of various inorganic and organic products.

The primary step in the thermal decomposition of this compound is the dissociation of the pentachlorobenzenethiolate ligands from the zinc center. This process can occur through a dissociative mechanism, where the zinc-sulfur bond breaks, leading to a coordinatively unsaturated zinc species and the release of the thiolate ligand.

The strength of the zinc-sulfur bond and the steric bulk of the pentachlorobenzenethiolate ligands will influence the temperature at which this dissociation occurs. The general trend for the thermal decomposition of metal thiolates suggests that the initial step is the cleavage of the metal-sulfur bond.

The stability of the resulting fragments, the zinc species and the pentachlorobenzenethiolate radical or anion, will dictate the subsequent reaction pathways. The highly chlorinated nature of the ligand may influence the stability of the resulting organic fragment.

Following ligand dissociation, a cascade of reactions is expected to occur, leading to the formation of stable inorganic and organic products.

Inorganic Products: The primary inorganic product from the thermal decomposition of this compound is expected to be zinc sulfide (ZnS). researchgate.netlesker.comresearchgate.netlesker.com The formation of zinc sulfide is a common outcome in the thermal decomposition of zinc thiolates. In the presence of air, zinc oxide (ZnO) could also be formed. geoscienceworld.org

Organic Products: The organic pentachlorobenzenethiolate fragment can undergo a variety of reactions. Pyrolysis of chlorinated aromatic compounds is known to produce a complex mixture of products. nih.govtandfonline.comresearchgate.netnih.govresearchgate.net Potential organic decomposition products from this compound could include:

Hexachlorobenzene (B1673134): Formed through the recombination of pentachlorophenyl radicals with chlorine atoms.

Polychlorinated biphenyls (PCBs): Resulting from the coupling of two pentachlorophenyl radicals. nih.govresearchgate.net

Polychlorinated dibenzothiophenes: Formed through intramolecular cyclization and elimination reactions.

Lower chlorinated benzenes: Resulting from dechlorination reactions.

Elemental sulfur: From the decomposition of the thiolate.

A summary of potential thermal decomposition products is provided in Table 2.

| Product Category | Specific Product | Plausible Formation Pathway |

| Inorganic | Zinc Sulfide (ZnS) | Combination of zinc ions with sulfur from the thiolate. |

| Zinc Oxide (ZnO) | Decomposition in the presence of oxygen. | |

| Organic | Hexachlorobenzene | Recombination of pentachlorophenyl radical with a chlorine radical. |

| Polychlorinated biphenyls (PCBs) | Dimerization of pentachlorophenyl radicals. | |

| Polychlorinated dibenzothiophenes | Intramolecular cyclization of thiolate fragments. | |

| Lower chlorinated benzenes | Dechlorination of the pentachlorophenyl ring at high temperatures. | |

| Elemental Sulfur | Decomposition of the sulfur-containing organic fragments. |

This table outlines potential decomposition products based on the thermal behavior of analogous compounds. The actual product distribution will depend on specific conditions such as temperature, atmosphere, and heating rate.

Environmental Transformation and Persistence Mechanisms

core.ac.ukBiotic Transformation Mechanisms

The microbial world plays a significant role in the breakdown of many organic pollutants. The structure of pentachlorobenzenethiol zinc salt, with its highly chlorinated ring, presents a challenge to microbial degradation.

Information directly detailing the microbial biodegradation of this compound is scarce. However, research on the biodegradation of pentachlorothiophenol (B89746) (the protonated form) provides insights. Pentachlorothiophenol has been identified as a metabolite in the urine and feces of rats dosed with hexachlorobenzene (B1673134), indicating that biological systems can process this type of compound.

Microbial nih.govdegradation of chlorinated aromatic compounds often proceeds through reductive dechlorination under anaerobic conditions, where chlorine atoms are sequentially removed. Aerobic degradation pathways are also possible, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage.

The zinc component of the salt can also influence microbial activity. While zinc is an essential micronutrient for many microorganisms, high concentrations can be toxic, potentially inhibiting the very microbes that could degrade the organic part of the molecule.

Enzymes within microorganisms are the catalysts for biodegradation. For a compound like pentachlorobenzenethiol, specific enzymes are required to attack the stable chemical structure. Zinc has been identified as a cofactor in several enzymes that catalyze reactions involving thiols. These enzym nih.goves often work by coordinating the thiol as a thiolate to the zinc ion, which can help maintain its reactivity at neutral pH.

The biotra nih.govnsformation of pentachlorobenzenethiol could involve enzymes such as methyltransferases, which can methylate the thiol group to form pentachlorothioanisole. This has been observed in animal studies where pentachlorothiophenol and its metabolites were detected after administration of the sulfoxide (B87167) and sulfone of pentachlorothioanisole.

Environmental Partitioning and Transport Dynamics

The environmental distribution of this compound is dictated by the distinct properties of its components: the pentachlorothiophenolate anion and the zinc cation. While specific data for the zinc salt complex is limited, its partitioning behavior can be inferred from the characteristics of the related compound, pentachlorothiophenol (PCTP), and the known environmental chemistry of zinc.

Air-Water-Soil Partitioning Behavior

The partitioning of a chemical between air, water, and soil is crucial for understanding its distribution and potential exposure pathways in the environment. As a salt, this compound is expected to be a solid with low volatility, primarily partitioning to soil and sediment.

In contrast, its associated free thiol, pentachlorothiophenol (PCTP), exhibits different partitioning characteristics. If released into the environment, PCTP is expected to have no mobility in soil, based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 6,200. nih.gov This high Koc value indicates strong adsorption to soil and sediment. nih.gov Volatilization from moist soil or water surfaces is considered a potential fate process for PCTP, driven by its estimated Henry's Law constant of 1.5 x 10⁻⁴ atm-m³/mol. nih.gov However, its strong tendency to adsorb to soil and sediment is expected to significantly reduce the rate of volatilization. nih.gov

The zinc component, upon release into aquatic environments, will exist as the free (hydrated) zinc(2+) ion and various inorganic and organic complexes. industrialchemicals.gov.au The speciation depends on factors like pH, water hardness, and the presence of dissolved organic matter. industrialchemicals.gov.au Generally, zinc(2+) ions are expected to largely partition to sediments, which limits their mobility in water. industrialchemicals.gov.au In soil, zinc is considered relatively immobile, although its transport potential increases in soils with low pH. industrialchemicals.gov.au

Table 1: Estimated Environmental Partitioning Properties of Pentachlorothiophenol (PCTP)

| Parameter | Value | Implication | Source |

|---|---|---|---|

| Vapor Pressure | 5.1 x 10⁻⁶ mm Hg at 25 °C | Exists in both vapor and particulate phases in the atmosphere. | nih.gov |

| Henry's Law Constant | 1.5 x 10⁻⁴ atm-m³/mol | Volatilization from water surfaces is a potential fate process. | nih.gov |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 6,200 (estimated) | Expected to have no mobility in soil; strong adsorption to suspended solids and sediment. | nih.gov |

| Bioconcentration Factor (BCF) | 3,700 (estimated) | Very high potential for bioconcentration in aquatic organisms. | nih.gov |

Long-Range Environmental Transport Potential

The potential for a chemical to undergo long-range environmental transport (LRET) is a key factor in its risk assessment, as it allows pollutants to affect regions far from their original source. industrialmaintenanceproducts.netnih.gov The atmosphere is the most rapid medium for this transport. pops.int

For this compound, the LRET potential is low due to its nature as a salt, which implies very low volatility. However, the zinc component can be transported over long distances when associated with airborne particulate matter. industrialchemicals.gov.au

The associated impurity, PCTP, is classified as a Persistent, Bioaccumulative, and Toxic (PBT) and a very Persistent, very Bioaccumulative (vPvB) substance in Europe. ekosfop.or.kr Such classifications are indicative of a potential for long-range transport. With an estimated atmospheric half-life of 115 days for vapor-phase PCTP, it has the potential to travel significant distances. nih.gov Its presence in both vapor and particulate phases means it can be transported by air currents and then removed from the atmosphere through wet or dry deposition. nih.gov The sorption of such semi-volatile organic chemicals to atmospheric aerosols is a key process influencing their LRET. nih.gov The predominance of lower-chlorinated PCBs and lower-brominated PBDEs in remote sediments is often cited as evidence of long-range atmospheric transport, a principle that applies to other persistent organic pollutants like PCTP. nih.gov

Impurity Formation and Environmental Fate (Focus on Pentachlorothiophenol)

The environmental impact of this compound is also linked to the presence and behavior of impurities, most notably pentachlorothiophenol.

Formation Mechanisms of Pentachlorothiophenol as an Impurity

Pentachlorothiophenol (PCTP) is not just a precursor to its zinc salt but is also commonly found as an impurity within the final product. federalregister.gov The manufacturing process involves the conversion of PCTP to the zinc salt. google.com Incomplete reaction can result in residual PCTP remaining in the zinc pentachlorobenzenethiolate. The U.S. Environmental Protection Agency (EPA) considers the importation of the zinc salt (zinc PCTP) to potentially include PCTP as an impurity, and this importation is regulated as a form of manufacturing under the Toxic Substances Control Act (TSCA). federalregister.gov

Historically, the synthesis of PCTP itself could lead to other impurities. For instance, the reaction of a highly chlorinated benzene (B151609) with an alkaline metal sulfhydrate could form aromatic dithiols as a by-product, which were found to decrease the peptizing activity of PCTP. google.com

Environmental Fate of Pentachlorothiophenol in the Presence of the Zinc Salt

The presence of this compound in the environment can act as a source for the release of the more mobile and toxic PCTP. The zinc salt itself is a solid, but products containing it, such as rubber materials or lost golf balls with cores containing the salt, can degrade over time, releasing their chemical constituents. nih.govtoxicfreefuture.org

Once released into the environment, the fate of PCTP is governed by several processes. It is expected to strongly adsorb to sediment and soil, where it can persist. nih.govekosfop.or.kr Studies have detected PCTP in all water samples from Lake Geneva, with concentrations ranging from 193.7 to 225.2 ng/L, demonstrating its environmental occurrence. ekosfop.or.kr

Advanced Research Applications and Mechanistic Insights

Catalysis in Organic Synthesis

Pentachlorobenzenethiol zinc salt has demonstrated potential as a catalyst in various organic transformations. The presence of a Lewis acidic zinc center in proximity to a soft sulfur donor atom provides a unique environment for substrate activation and reaction control.

Mechanism of Enhanced Efficiency and Selectivity in Carbon-Carbon and Carbon-Sulfur Bond Formation

While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, the general mechanism for its catalytic activity in carbon-carbon and carbon-sulfur bond formation is understood to revolve around the coordination of the zinc ion with the thiol group of the pentachlorobenzenethiol ligand. This interaction is believed to enhance the reactivity of the thiol group, rendering it more effective in facilitating various chemical reactions.

Design of Novel Catalytic Systems Based on this compound

The development of novel catalytic systems derived from this compound is an area of ongoing research interest. The core structure of this compound offers a versatile scaffold for modification to fine-tune its catalytic properties. Strategies for designing new catalysts include altering the ligand architecture by replacing the pentachlorophenyl group with other substituted aromatic or aliphatic moieties. These modifications can impact the steric and electronic environment around the zinc center, potentially leading to catalysts with enhanced activity, selectivity, and substrate scope.

Another approach involves the synthesis of heterobimetallic complexes where the pentachlorobenzenethiolate ligand bridges the primary zinc center and a second, different metal. This can introduce new catalytic functionalities and enable cooperative effects between the two metal centers, opening pathways to novel chemical transformations.

Materials Science and Nanotechnology

The distinct chemical characteristics of this compound make it a valuable component in the creation of advanced materials and nanostructures.

Chemical Incorporation into Polymer Matrices for Functional Materials

The incorporation of this compound into polymer matrices is a promising strategy for developing functional materials with tailored properties. The compound can be blended with various polymers or chemically grafted onto polymer chains. The presence of the pentachlorophenyl group can enhance the thermal stability and flame retardancy of the resulting polymer composites. Furthermore, the zinc-thiolate functionality can introduce specific catalytic or reactive sites within the polymer matrix, enabling the development of "smart" materials that can respond to external stimuli or participate in self-healing processes.

Role in Nanostructure Formation and Stabilization

In the realm of nanotechnology, this compound can serve as a precursor or a stabilizing agent in the synthesis of nanostructures. The compound can be thermally decomposed under controlled conditions to generate zinc sulfide (B99878) (ZnS) nanoparticles, with the pentachlorobenzenethiolate ligand influencing the size, shape, and surface chemistry of the resulting nanoparticles. The aromatic thiol can also act as a capping agent, adsorbing onto the surface of pre-formed nanoparticles to prevent aggregation and control their growth, thereby ensuring the stability and processability of the nanomaterials.

Corrosion Inhibition Chemistry

This compound is utilized in formulations designed to protect metallic surfaces from corrosion. Its effectiveness stems from its ability to form a protective barrier and interact with the metal surface at a chemical level.

Mechanistic Understanding of Metal Surface Protection

The primary mechanism by which many zinc-based compounds, including salts of organic molecules, protect against corrosion is through the formation of a stable, insoluble film on the metal surface. ias.ac.in This film acts as a physical barrier, isolating the metal from corrosive agents in the environment. researchgate.net In the case of zinc coatings, the zinc itself provides sacrificial protection by corroding preferentially to the underlying steel. pyrolac.us The corrosion products of zinc, such as zinc oxide and zinc hydroxide (B78521), can further contribute to this protective layer. mdpi.com

The presence of organic components, like the pentachlorobenzenethiolate ligand, can enhance this protection. Organic compounds containing elements like sulfur and nitrogen are known to adsorb onto metal surfaces, forming a thin, protective molecular layer. ias.ac.in This adsorption is often facilitated by the interaction of heteroatoms with the metal, leading to the formation of a more robust and adherent protective film. researchgate.net

Surface Chemistry of Anti-corrosion Coatings

The surface chemistry of anti-corrosion coatings containing zinc compounds is complex. These coatings often function as more than just a simple barrier. Zinc-rich coatings, for example, provide cathodic protection to steel. pyrolac.us The zinc particles within the coating act as sacrificial anodes, corroding in place of the steel substrate. pyrolac.us

The effectiveness of these coatings can be improved by modifying the zinc particles. Chemical modification can reduce the electrochemical activity of zinc, slowing its dissolution in corrosive environments. researchgate.net This can lead to a more controlled and sustained release of protective species, enhancing the long-term performance of the coating. The presence of soluble salts, such as chlorides and sulfates, at the metal-paint interface can accelerate the deterioration of the coating. researchgate.net Therefore, the formulation of the coating and the surface preparation of the metal are critical factors in ensuring effective corrosion protection.

Interactions with Biological Systems (Mechanistic Focus)

The biological activities of zinc-containing compounds are often linked to the role of zinc as an essential trace element in numerous cellular processes.

Molecular Interactions with Cellular Components (e.g., enzymes, signaling pathways)

Zinc ions are crucial for the function of a vast number of enzymes and transcription factors. Cellular zinc homeostasis is tightly regulated by two families of transporters, SLC30 (ZnT) and SLC39 (ZIP), which control zinc efflux and influx, respectively. nih.gov Metallothioneins are key proteins involved in the buffering and sequestration of intracellular zinc. nih.gov

Disruptions in zinc homeostasis can significantly impact cellular signaling. For instance, zinc can modulate signaling pathways such as the STAT1 and STAT3 pathways, which are important for development. nih.gov In the context of the immune system, zinc is involved in T-cell activation and the production of cytokines like IFN-γ through the action of transporters like ZIP8. nih.gov The release of zinc from intracellular stores, such as metallothioneins, can be triggered by oxidative or nitrosative stress and can play a role in processes like apoptosis. nih.gov

Chemical Pathways for Inhibition of Cellular Processes (e.g., cell growth, proliferation)

The modulation of intracellular zinc levels can have profound effects on cell growth and proliferation. Dysregulation of zinc transporter proteins has been linked to alterations in cell proliferation and apoptosis, contributing to disease progression. nih.gov For example, elevated intracellular zinc can participate in signaling pathways that promote cell proliferation and differentiation. nih.gov Conversely, in some contexts, zinc has been shown to inhibit processes like the NF-κB pathway, which can be involved in chemoresistance. nih.gov The intricate control of zinc levels and its availability within different cellular compartments are key to its diverse effects on cellular processes.

Polymer Science and Rubber Processing (Chemical Mechanisms)

Pentachlorobenzenethiol and its zinc salt have historically been used as chemical peptizers in the rubber industry. epa.govnih.gov Peptizers are additives that facilitate the breakdown of long polymer chains in natural rubber, a process known as mastication. This reduction in molecular weight and viscosity is essential for achieving workable rubber compounds that can be easily processed. nih.gov

Chemical Role as a Peptizer in Viscosity Modification of Elastomers

This compound plays a crucial role in the processing of elastomers as a chemical peptizer. Its primary function is to reduce the viscosity of raw rubber, particularly natural rubber, during the initial mastication stage. federalregister.govepa.gov This reduction in viscosity is essential for achieving a workable consistency that facilitates uniform mixing with other compounding ingredients and subsequent processing steps. nih.gov

The mechanism of viscosity reduction is a process of chemical plasticization. During mastication, the mechanical shearing action generates free radicals on the long polymer chains of the elastomer. This compound, or more specifically the pentachlorothiophenol (B89746) (PCTP) moiety, interacts with these macroradicals. This interaction effectively stabilizes the radical ends, preventing them from recombining and thereby promoting the scission of the polymer chains. epa.gov This cleavage of the long polymer chains into shorter ones is the fundamental reason for the observed decrease in the elastomer's viscosity. The use of a chemical peptizer like this compound makes the viscosity reduction less dependent on processing time and temperature, leading to greater batch-to-batch consistency. epa.govnih.gov

Historically, pentachlorothiophenol and its zinc salt have been preferred peptizing agents for both natural and synthetic rubbers. epa.govnih.gov The efficiency of these compounds in breaking down the molecular weight of the rubber allows for lower processing temperatures and reduced energy consumption during mixing.

Table 1: Effect of Peptizer on Natural Rubber Viscosity

| Parameter | Without Peptizer | With this compound |

| Initial Mooney Viscosity (MU) | High | High |

| Mooney Viscosity after Mastication (MU) | Moderately Reduced | Significantly Reduced |

| Mastication Time for Target Viscosity | Longer | Shorter |

| Process Temperature | Higher | Lower |

| Batch-to-Batch Consistency | Variable | Uniform |

This table provides a qualitative representation of the effects of using this compound as a peptizer in rubber processing.

Interactions with Polymer Chains and Crosslinking Chemistry

The interaction of this compound with elastomer chains extends beyond the initial peptizing effect and influences the subsequent crosslinking chemistry during vulcanization. The zinc ion in the salt plays a significant role, acting as an activator in sulfur vulcanization.